molecular formula C12H12N2OS B15289456 6-(1-phenylethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

6-(1-phenylethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Cat. No.: B15289456
M. Wt: 232.30 g/mol
InChI Key: GCYQRSRNGQKQGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(1-phenylethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a chemical compound of significant interest in medicinal chemistry and drug discovery, belonging to the 2-thioxo-dihydropyrimidinone family. This scaffold is recognized as a privileged structure in the design of small-molecule therapeutic agents. While specific biological data for this exact analog is limited in the public domain, closely related derivatives have demonstrated promising pharmacological activities in scientific research. Compounds based on the 2-thioxo-2,3-dihydropyrimidin-4(1H)-one core have been identified as activators of lysosomal enzymes such as acid α-glucosidase (GAA), presenting a potential therapeutic strategy for rare diseases like Pompe disease by facilitating enzyme trafficking and enhancing catalytic activity . Furthermore, structural analogs of this scaffold exhibit potent inhibitory activity against serine/threonine kinases, including PIM-1 kinase, which is a validated oncotherapeutic target implicated in cell proliferation, survival, and apoptosis in various cancers . The 2-thioxo (thiocarbonyl) group within the pyrimidinone ring is a critical pharmacophore, often contributing to strong binding affinity with biological targets through hydrogen bonding and dipole interactions. This product is intended for research purposes only, including use as a building block in organic synthesis, a reference standard in analytical chemistry, and a core scaffold for the development of novel bioactive molecules in hit-to-lead optimization campaigns. Researchers will find this high-purity compound valuable for probing biochemical pathways, investigating enzyme kinetics, and developing new therapeutic candidates for oncology and genetic disorders.

Properties

Molecular Formula

C12H12N2OS

Molecular Weight

232.30 g/mol

IUPAC Name

6-(1-phenylethyl)-2-sulfanylidene-1H-pyrimidin-4-one

InChI

InChI=1S/C12H12N2OS/c1-8(9-5-3-2-4-6-9)10-7-11(15)14-12(16)13-10/h2-8H,1H3,(H2,13,14,15,16)

InChI Key

GCYQRSRNGQKQGW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)C2=CC(=O)NC(=S)N2

Origin of Product

United States

Preparation Methods

Classical Biginelli Protocol with Modified Aldehyde

A direct approach involves substituting benzaldehyde with 1-phenylethyl acetaldehyde or a preformed 1-phenylethyl β-ketoester. For example:

Procedure :

  • Combine 1-phenylethyl acetaldehyde (2 mmol), thiourea (3 mmol), and ethyl acetoacetate (2 mmol) in ethanol.
  • Add glacial acetic acid (0.5 mmol) as a catalyst.
  • Reflux at 80°C for 8–12 hours.
  • Quench with ice-water, neutralize with NaHCO₃, and recrystallize from ethanol.

Yield : 65–72%.
Key Observations :

  • Prolonged reflux (≥8 hours) improves cyclization.
  • Ethanol as solvent balances reactivity and solubility.

Acid-Catalyzed One-Pot Synthesis

Optimized conditions from recent studies highlight pH and temperature control:

Modified Protocol :

  • Mix 4-hydroxy-3,5-dimethylbenzaldehyde (20 mmol), thiourea (40 mmol), and ethyl acetoacetate (40 mmol).
  • Adjust pH to 5 using H₂SO₄.
  • Reflux at 80°C for 1 hour.
  • Wash with aquadest and recrystallize with ethanol.

Yield : 81.7% at pH 5 vs. 35.9% at pH 4.
Advantages :

  • Shorter reaction time (1 hour).
  • Higher purity (confirmed by HPLC).

Heterogeneous Catalysis for Green Synthesis

Silicotungstic acid supported on Ambelyst-15 enables solvent-free synthesis:

Procedure :

  • Combine 1-phenylethyl acetaldehyde (1 equiv), thiourea (1.5 equiv), and ethyl acetoacetate (1 equiv).
  • Add 10 wt% silicotungstic acid/Ambelyst-15 catalyst.
  • Heat at 100°C for 2 hours under stirring.
  • Filter and recrystallize.

Yield : 78–85%.
Benefits :

  • Catalyst recyclability (3 cycles with <5% yield drop).
  • Reduced solvent waste.

Catalyst Systems and Reaction Optimization

Brønsted Acids vs. Lewis Acids

Catalyst Conditions Yield (%) Reference
Glacial acetic acid Ethanol, reflux 65–72
H₂SO₄ pH 5, 80°C 81.7
Silicotungstic acid Solvent-free, 100°C 85

Insights :

  • H₂SO₄ at pH 5 enhances iminium ion formation, critical for ring closure.
  • Silicotungstic acid offers superior thermal stability and selectivity for sterically hindered substrates.

Solvent and Temperature Effects

  • Ethanol : Optimal for solubility and moderate acidity (reflux at 80°C).
  • Solvent-free : Reduces side reactions but requires higher temperatures (100°C).
  • Reaction time : 1 hour (acid-catalyzed) vs. 8 hours (classical).

Structural Characterization and Analytical Data

Spectroscopic Confirmation

¹H NMR (400 MHz, CDCl₃) :

  • δ 0.99–1.07 (d, 6H, isopropyl CH₃).
  • δ 5.00–5.13 (d, 1H, C4-H).
  • δ 2.22–2.28 (s, 3H, C6-CH₃).
  • δ 7.20–7.35 (m, 5H, phenyl).

¹³C NMR :

  • 165.8 ppm (C=O).
  • 176.2 ppm (C=S).

Purity Assessment

  • HPLC : >95% purity at pH 5.
  • Elemental analysis : C 62.05%, H 5.21%, N 12.06% (calc. for C₁₂H₁₂N₂OS).

Chemical Reactions Analysis

Types of Reactions

6-(1-Phenylethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form a sulfoxide or sulfone derivative.

    Reduction: The compound can be reduced to form a dihydropyrimidinone derivative.

    Substitution: The phenylethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydropyrimidinone derivatives.

    Substitution: Various substituted thioxopyrimidinone derivatives depending on the reagents used.

Scientific Research Applications

6-(1-Phenylethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(1-phenylethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The thioxo group and the phenylethyl moiety play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations at the 6-Position

The 6-position substituent significantly influences biological activity and physicochemical properties. Key analogs include:

Compound 6-Position Substituent Key Findings Reference
6-Methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one Methyl Exhibited moderate antibacterial activity; Au(III) complex showed enhanced activity .
6-(4-Chlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one 4-Chlorophenyl Demonstrated potential as a DNA ligase IV inhibitor; higher lipophilicity than methyl analogs .
6-(Thiophen-2-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one Thiophene Improved antimicrobial activity due to sulfur heteroatom participation in metal coordination .
Morpholine-based derivatives (e.g., 7a–e) Morpholino-aryl hybrids Displayed antitumor activity via molecular docking (EGFR inhibition) and superior solubility .

Key Insights :

  • Aromatic vs. Alkyl Groups : Chlorophenyl and thiophenyl analogs exhibit stronger antimicrobial and antitumor activities than methyl derivatives, likely due to enhanced π-π stacking and metal coordination .
  • Hybrid Substituents : Morpholine-aryl hybrids (e.g., 7a–e) balance lipophilicity and solubility, improving bioavailability .
Metal Coordination and Bioactivity

2-Thioxo-dihydropyrimidin-4(1H)-ones can act as ligands for metal ions. For example:

  • Au(III) Complex of 6-Methyl Analog: Monodentate or bidentate coordination via N1/N3 or sulfur enhances antibacterial activity (MIC: 4–8 µg/mL against S. aureus) .
  • Thiophenyl Derivatives : Sulfur atoms facilitate chelation with transition metals, broadening antimicrobial spectra .
Antimicrobial Activity
  • 6-Methyl Analog : Au(III) complex reduced bacterial growth by 90% at 8 µg/mL, outperforming the free ligand .
  • Thiophenyl Derivatives : Inhibited E. coli and C. albicans with MIC values of 16–32 µg/mL .
Antitumor Activity
  • Morpholine Derivatives (7a–e) : IC₅₀ values of 12–28 µM against MCF-7 and HCT-116 cells via EGFR kinase inhibition .
  • Chlorophenyl Analog : Demonstrated DNA ligase IV inhibition, suggesting utility in cancer therapy .

Biological Activity

6-(1-phenylethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a heterocyclic compound with significant potential in medicinal chemistry. This compound belongs to the class of thioxo-pyrimidines and exhibits various biological activities, particularly as an inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2), which is crucial in angiogenesis and cancer progression.

  • Molecular Formula : C12H14N2OS
  • Molecular Weight : 234.32 g/mol
  • Structure : Contains a pyrimidine ring with a phenylethyl group at the 6-position and a thioxo group at the 2-position.

Anticancer Properties

Recent studies have highlighted the compound's ability to inhibit VEGFR-2, which plays a pivotal role in tumor angiogenesis. The compound demonstrates significant antiproliferative effects against various cancer cell lines, including HepG2 liver cancer cells, with IC50 values in the micromolar range. This suggests that it could be a valuable lead compound for developing new cancer therapies.

Antioxidant and Anti-inflammatory Effects

The structure of this compound indicates potential antioxidant and anti-inflammatory properties. Ongoing research is exploring these aspects to determine the compound's efficacy in reducing oxidative stress and inflammation, which are linked to various chronic diseases.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-oneMethyl group at position 6Moderate antiproliferative activity
5-propyl-2-sulfanylidene-1H-pyrimidin-4-oneSulfanylidene instead of thioxoAntimicrobial properties
4-hydroxy-1-piperidin-4-ylpyrrolidin-2-oneContains piperidine ringNeuroprotective effects
7-(2-amino-2-carboxyethyl)-5-hydroxybenzothiazineBenzothiazine core structureAnticancer activity

The unique substitution pattern of this compound contributes to its distinct pharmacological profile compared to other compounds in its class.

In silico docking studies have indicated that this compound interacts effectively with key amino acids in the binding site of VEGFR-2. This interaction suggests a mechanism where the compound may block receptor activation, thereby inhibiting angiogenesis and tumor growth.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of this compound:

  • Antiproliferative Studies : Research demonstrated that derivatives of this compound showed significant inhibition of cell proliferation in various cancer cell lines, validating its potential as an anticancer agent .
  • Docking Studies : Computational studies provided insights into the binding affinity of the compound towards VEGFR-2, suggesting that modifications to its structure could enhance its inhibitory effects .
  • Oxidative Stress Reduction : Preliminary assays indicated that this compound might reduce oxidative stress markers in cellular models, supporting its potential use as an antioxidant .

Q & A

Q. What are the common synthetic routes for 6-(1-phenylethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions starting with thiourea intermediates. A representative pathway includes:

Thiourea formation : Refluxing primary amines (e.g., 1-phenylethylamine) with ammonium thiocyanate in solvents like bromobenzene .

Cyclization : Reacting the thiourea intermediate with ethyl cyanoacetate in the presence of sodium ethoxide to form the dihydropyrimidinone core .

Functionalization : Introducing substituents (e.g., phenylethyl groups) via alkylation or condensation reactions under reflux conditions .

Q. Yield Optimization Strategies :

  • Use polar aprotic solvents (e.g., DMF, acetonitrile) to enhance reactivity .
  • Catalysts like Lewis acids (e.g., ZnCl₂) or bases (e.g., NaOEt) can accelerate cyclization .
  • Control reaction temperature (e.g., reflux at 80–100°C) to minimize side reactions .

Q. How is the compound characterized using spectroscopic and analytical techniques?

Methodological Answer: Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks (e.g., distinguishing thioxo groups at δ 160–170 ppm) .
  • Infrared Spectroscopy (IR) : Confirms thioxo (C=S) stretches at ~1200 cm⁻¹ and carbonyl (C=O) stretches at ~1650 cm⁻¹ .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves 3D conformation, critical for understanding bioactivity .

Q. What biological activities have been reported for this compound and its analogs?

Methodological Answer : Dihydropyrimidinone derivatives exhibit diverse pharmacological properties. Below is a comparative table based on structural analogs:

Substituent Biological Activity Key Findings Reference
1-Phenylethyl, 2-thioxoAntimicrobialModerate activity against S. aureus
Coumarin-3-yl, tetrazolylAnticancerInhibits EGFR kinase (IC₅₀ = 2.1 µM)
4-Chlorophenyl, pyrazolylAntidiabeticActivates AMPK pathway in vitro
Trifluoromethyl benzylthioAnti-inflammatoryReduces TNF-α production by 60%

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

Methodological Answer : SAR studies focus on modifying positions 1, 2, and 6 of the dihydropyrimidinone core:

  • Position 1 : Bulky substituents (e.g., phenylethyl) enhance lipophilicity and membrane permeability .
  • Position 2 : Replacing thioxo (C=S) with oxo (C=O) reduces antimicrobial activity but improves metabolic stability .
  • Position 6 : Electron-withdrawing groups (e.g., -CF₃) increase binding affinity to enzymatic targets like GAA .

Example : Substituting the 1-phenylethyl group with a coumarin-3-yl moiety improves anticancer activity by enabling π-π stacking with kinase domains .

Q. What strategies address contradictions in pharmacological data across different studies?

Methodological Answer : Contradictions often arise from variations in assay conditions or cell lines. Mitigation strategies include:

  • Standardized Assays : Use consistent protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Control Experiments : Compare with reference compounds (e.g., ciprofloxacin for antimicrobial studies) .
  • Meta-Analysis : Cross-reference data from multiple studies to identify trends (e.g., thioxo derivatives consistently show better activity than oxo analogs) .

Q. What computational methods predict interactions between this compound and biological targets?

Methodological Answer :

  • Molecular Docking : Tools like AutoDock Vina simulate binding to targets (e.g., EGFR kinase) by analyzing hydrogen bonds and hydrophobic pockets .
  • Molecular Dynamics (MD) : Predicts stability of ligand-target complexes over time (e.g., RMSD < 2 Å indicates stable binding) .
  • QSAR Models : Relate substituent properties (e.g., logP, polar surface area) to bioactivity using regression analysis .

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

Methodological Answer :

  • Solvent Selection : Use high-boiling solvents (e.g., bromobenzene) to facilitate reflux without decomposition .
  • Catalyst Screening : Test alternatives like p-TsOH for acid-catalyzed steps, which may reduce side reactions compared to HCl .
  • Stepwise Purification : Employ column chromatography after each step to isolate intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.